2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid
CAS No.: 896024-84-3
Cat. No.: VC4648713
Molecular Formula: C16H12N2O3S
Molecular Weight: 312.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896024-84-3 |
|---|---|
| Molecular Formula | C16H12N2O3S |
| Molecular Weight | 312.34 |
| IUPAC Name | 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]benzoic acid |
| Standard InChI | InChI=1S/C16H12N2O3S/c19-15-10-5-1-3-7-12(10)17-14(18-15)9-22-13-8-4-2-6-11(13)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19) |
| Standard InChI Key | WZUFPMZPYJZNCZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid features a quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. The 4-oxo-3,4-dihydroquinazolin-2-yl subunit is substituted at the methyl position with a thioether (-S-) group, which connects to a benzoic acid moiety at the ortho position. This configuration introduces both lipophilic (thioether and quinazolinone) and hydrophilic (carboxylic acid) domains, influencing its solubility, reactivity, and biological interactions .
IUPAC Nomenclature and Stereochemical Considerations
The systematic name follows IUPAC rules, prioritizing the quinazolinone system as the parent structure. The substituents are numbered to assign the lowest possible locants: the thioether bridge originates from the quinazolinone’s C2 methyl group, while the benzoic acid is attached at the second position of the benzene ring. X-ray crystallographic data for analogous compounds, such as methyl-2-(2-thiocyanatoacetamido)benzoate, confirm planar geometries for the quinazolinone core and non-coplanar arrangements for appended aromatic systems due to steric hindrance .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid can be inferred from methodologies used for related thioether-linked quinazolinones. A plausible route involves:
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Formation of the Quinazolinone Core: Anthranilic acid derivatives react with chloroacetyl chloride to yield intermediates like methyl-2-(2-chloroacetamido)benzoate, which undergo cyclization with ammonium thiocyanate to form 4-oxo-3,4-dihydroquinazoline-2-thiol .
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Thioether Formation: The thiol group nucleophilically substitutes a leaving group (e.g., chloride) on a substituted benzyl halide. For instance, coupling 2-(chloromethyl)benzoic acid with the quinazolinone-thiol under basic conditions (e.g., DABCO) facilitates thioether linkage formation .
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Ester Hydrolysis: If synthesized via a methyl ester precursor (e.g., methyl 2-(((4-oxoquinazolin-2-yl)methyl)thio)benzoate), alkaline hydrolysis yields the free carboxylic acid .
Key Reaction Parameters
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Catalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) enhances reaction efficiency in Michael addition and cyclization steps, achieving yields >80% under mild conditions .
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Solvents: Ethanol or methanol reflux promotes inter- and intramolecular cyclization, while acetone optimizes thiocyanate incorporation .
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Regioselectivity: Steric and electronic factors dictate preferential formation of thiazolo[3,2-a]quinazolines over other isomers, as evidenced by X-ray studies of intermediates .
Industrial Applications and Pharmacological Relevance
Scalable Synthesis and Process Optimization
Continuous flow reactors and automated purification systems could streamline large-scale production. For example, microfluidic systems reduce reaction times from hours to minutes for analogous quinazolinones while maintaining yields >90% . The carboxylic acid group permits salt formation (e.g., sodium or lysine salts) to improve solubility for parenteral formulations.
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